L-Phenylalanine hydrochloride

Catalog No.
S1515719
CAS No.
17585-69-2
M.F
C9H12ClNO2
M. Wt
201.65 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Phenylalanine hydrochloride

CAS Number

17585-69-2

Product Name

L-Phenylalanine hydrochloride

IUPAC Name

(2S)-2-amino-3-phenylpropanoic acid;hydrochloride

Molecular Formula

C9H12ClNO2

Molecular Weight

201.65 g/mol

InChI

InChI=1S/C9H11NO2.ClH/c10-8(9(11)12)6-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H/t8-;/m0./s1

InChI Key

ZAIZDXVMSSDZFA-QRPNPIFTSA-N

SMILES

C1=CC=C(C=C1)CC(C(=O)O)N.Cl

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N.Cl

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)O)N.Cl

Protein Structure and Function:

L-Phenylalanine is a crucial building block of proteins, and L-Phe HCl can be used to study protein structure and function. Researchers can incorporate L-Phe HCl isotopically labeled with specific atoms (e.g., carbon-13 or deuterium) into proteins. These labeled proteins can then be analyzed using techniques like nuclear magnetic resonance (NMR) spectroscopy to study their structure, dynamics, and interactions with other molecules. [Source: ]

Enzyme Substrate:

L-Phe HCl can serve as a substrate for various enzymes involved in amino acid metabolism. By studying how enzymes interact with and break down L-Phe HCl, researchers can gain insights into enzyme function, reaction mechanisms, and potential drug development strategies. For example, L-Phenylalanine ammonia-lyase (PAL) is an enzyme that utilizes L-Phe HCl as a substrate, and studying its activity can provide information about plant defense mechanisms and stress responses. [Source: ]

Solid-State NMR Studies:

L-Phe HCl can be used as a model system for studying the dynamics of molecules in their solid-state form using solid-state NMR spectroscopy. This technique allows researchers to probe slow molecular motions that are not accessible through other methods. Understanding these slow dynamics is essential for gaining a deeper understanding of various biological processes and material properties. [Source: ]

Other Potential Applications:

Beyond the mentioned areas, L-Phe HCl may also find applications in other scientific research fields, such as:

  • Neurochemistry: Studying the role of L-phenylalanine in neurotransmitter synthesis and its potential implications for neurological disorders.
  • Material Science: Investigating the use of L-Phe HCl in the development of novel biomaterials with specific functionalities.

L-Phenylalanine hydrochloride is the hydrochloride salt of L-phenylalanine, an essential α-amino acid with the chemical formula C9H11NO2C_9H_{11}NO_2. It is classified as a neutral and nonpolar amino acid due to its hydrophobic benzyl side chain. L-Phenylalanine is critical for protein synthesis and serves as a precursor for several important biomolecules, including L-tyrosine, dopamine, norepinephrine (noradrenaline), epinephrine (adrenaline), and melanin. The compound is naturally found in various protein sources, particularly in mammalian milk, and is vital for human health as it cannot be synthesized de novo by the body .

L-Phenylalanine undergoes various biochemical transformations. It is primarily converted into L-tyrosine through the action of the enzyme phenylalanine hydroxylase, a reaction that requires tetrahydrobiopterin as a cofactor. This conversion is crucial as L-tyrosine subsequently serves as a precursor for catecholamines, including dopamine and norepinephrine. Additionally, L-phenylalanine can participate in transamination reactions, where it can be converted into phenylpyruvate or other metabolites depending on the amino donor involved .

L-Phenylalanine plays significant roles in neurological functions as it is involved in neurotransmitter synthesis. It acts as a competitive antagonist at the glycine binding site of the N-methyl-D-aspartate receptor and can inhibit neurotransmitter release at glutamatergic synapses. At elevated concentrations, it may interfere with serotonin production due to competition for shared transport mechanisms across the blood-brain barrier. Furthermore, L-phenylalanine has been shown to exert effects on mood and cognitive functions, making it of interest in studies related to mental health .

Commercially, L-phenylalanine is synthesized using microbial fermentation techniques involving genetically engineered strains of Escherichia coli. These bacteria are modified to enhance their production of aromatic amino acids through metabolic pathway manipulation. Alternative synthetic methods include chemical synthesis routes that involve starting materials like benzene derivatives and subsequent functional group modifications to introduce the amino and carboxylic acid functionalities .

Research has indicated that L-phenylalanine interacts with various neurotransmitter systems in the brain. It competes with other aromatic amino acids such as tryptophan for transport across the blood-brain barrier. High levels of L-phenylalanine can lead to decreased serotonin levels due to this competitive inhibition. Moreover, studies have shown that it can modulate NMDA receptor activity, which is critical for synaptic plasticity and memory functions .

L-Phenylalanine shares structural similarities with several other amino acids and compounds. Below is a comparison highlighting its uniqueness:

CompoundStructureUnique Features
L-TyrosineC9H11NO3Hydroxylated derivative of phenylalanine; precursor to catecholamines.
TryptophanC11H12N2O2Contains an indole ring; precursor to serotonin.
L-LeucineC6H13NO2Branched-chain amino acid; important for muscle protein synthesis.
L-HistidineC6H9N3O2Contains an imidazole side chain; important for enzyme function.
BoronophenylalanineC9H10BNO2A derivative used in cancer therapy (neutron capture therapy).

L-Phenylalanine's unique benzyl side chain distinguishes it from other amino acids, influencing its biochemical roles and applications in nutrition and pharmaceuticals .

Chemical Synthesis Approaches

Reaction Mechanisms: Phenylacetaldehyde-Ammonium-Cyanide Systems

The industrial synthesis of phenylalanine via the Strecker amino acid synthesis involves phenylacetaldehyde reacting with ammonium and cyanide ions in aqueous media. Key steps include:

  • Aldehyde Activation: Phenylacetaldehyde forms an imine intermediate with ammonia.
  • Cyanide Addition: Cyanide ions attack the imine, forming α-aminonitrile.
  • Hydrolysis: Acidic or alkaline conditions convert α-aminonitrile to phenylalanine.

Patent-Based Protocols (US3867436A):

  • Conditions: 120°C for 30 min in ethanol/water with NH₃:HCN (2:1 molar ratio).
  • Yield: 98.7% phenylalanine after hydrolysis with NaOH at 200°C.
  • Key Advantage: Avoids racemization due to stereochemical control via ammonia-cyanide coordination.

Table 1: Optimized Reaction Conditions for Phenylacetaldehyde-Based Synthesis

ParameterExample 1Example 2
Phenylacetaldehyde12.0 g3.6 g
Solvent (EtOH:Water)60:75 mL18:18 mL
NH₃ Concentration5 M5 M
Yield98.7%24.9%

Enzymatic Production and Optimization Strategies

1.2.1 Microbial Engineering in E. coli

Metabolic engineering of E. coli has revolutionized L-phenylalanine production. Key modifications include:

  • Overexpression of Rate-Limiting Enzymes:
    • AroG (DAHP synthase): Removes feedback inhibition by phenylalanine.
    • PheA (CM-PDT): Mutants (e.g., PheA FBR) resist feedback inhibition.
  • Carbon Flux Redistribution:
    • Knockout of tyrR and trpR to de-repress aromatic amino acid biosynthesis.
    • Enhanced glucose uptake via galP and glk overexpression.

Strain Performance:

  • Xllp21 Strain: 72.9 g/L phenylalanine in 5-L fed-batch fermentation (28.3% yield).
  • PHE05 Strain: 80.48 g/L with marA overexpression for improved membrane integrity.
1.2.2 Metabolic Flux Analysis

Transcriptomic studies reveal:

  • Critical Nodes: AroD (shikimate dehydrogenase) and YidB (shikimate kinase) limit flux toward chorismate.
  • Precursor Supply: PEP and E4P availability is non-limiting in high-yield strains.

Table 2: Key Genes in E. coli Metabolic Engineering for Phenylalanine Production

GeneEnzymeFunctionImpact on Yield
aroGDAHP synthaseCommits carbon to shikimate pathway+37%
pheACM-PDTConverts chorismate to prephenate+52%
tyrBAromatic transaminaseTransaminates phenylpyruvate+18%

Purification and Crystallization Techniques

Salting-Out and Recrystallization

  • Salting-Out: Addition of NaCl (≥20 g/100 g water) forces α-crystal formation at ≤35°C.
  • Recrystallization: Ethanol/ethyl acetate (95:5) yields 97% pure L-phenylalanine hydrochloride.

Table 3: Crystallization Conditions for α-Crystal Formation

ParameterOptimal RangeEffect on Crystal Form
NaCl Concentration≥20 g/100 g waterStabilizes α-form
Temperature0–5°CPrevents β-crystals
SolventEthanol/WaterEnhances yield

Role of Hydrochloride Counterion in Stability

  • Charge Modulation: Protonation of the amine group increases positive charge density, enhancing solubility (4.14 mg/mL in water).
  • Triboelectric Properties: Hydrochloride salts exhibit lower electron affinity than free bases, reducing electrostatic aggregation.

Hydroxylation Pathways and Enzyme Mechanisms

The primary metabolic fate of L-phenylalanine involves its hydroxylation to tyrosine through the phenylalanine hydroxylating system [2]. This pathway represents the rate-limiting step in phenylalanine catabolism and requires the coordinated action of multiple components including phenylalanine hydroxylase, tetrahydrobiopterin cofactor, and regeneration enzymes [7] [15].

Phenylalanine Hydroxylase Catalytic Cycle

Phenylalanine hydroxylase catalyzes the hydroxylation of L-phenylalanine to L-tyrosine using tetrahydrobiopterin and molecular oxygen as substrates [3] [7]. The enzyme exhibits tetrameric quaternary structure with each monomer containing both catalytic and tetramerization domains [29]. The catalytic mechanism proceeds through a precisely ordered sequence involving substrate binding, oxygen activation, and product formation [3] [15].

ParameterValueReference/Notes
Km (Phenylalanine)320 ± 50 μMWild-type rat PAH at pH 6.8 [33]
Km (Tetrahydrobiopterin)3.7 ± 0.3 μMWild-type rat PAH at pH 6.8 [33]
Vmax0.41 μmol NADH/min/mgWith BH4 as cofactor [33]
kcat140 s⁻¹Formation of intermediate [3]
Distance to Iron (Phenylalanine C4)4.2 ÅDistance from catalytic iron [15]
Distance to Iron (BH4 O4)2.6 ± 0.3 ÅCompatible with coordination [15]

The catalytic cycle initiates with the rapid binding of tetrahydrobiopterin to the enzyme with a dissociation constant of 65 μM [3]. Subsequent phenylalanine binding to the binary complex occurs with a dissociation constant of 130 μM, approximately ten-fold slower than cofactor binding [3]. The enzyme utilizes a non-heme iron center coordinated through specific amino acid residues including Glu330, which determines substrate specificity [15].

Structural analysis reveals that L-phenylalanine binds through interactions with Arg270, Ser349, and Trp326, while the pterin ring of tetrahydrobiopterin establishes π-stacking interactions with Phe254 and hydrogen bonding with Glu286 [15]. The hydroxylation sites on both substrate and cofactor are positioned at optimal distances from the catalytic iron, facilitating oxygen incorporation [15].

Tetrahydrobiopterin Cofactor Dynamics

Tetrahydrobiopterin functions as an essential cofactor for aromatic amino acid hydroxylases, providing electrons necessary for the hydroxylation reaction [4] [13]. The cofactor undergoes oxidation to quinonoid dihydrobiopterin during catalysis and requires regeneration through specific enzymatic pathways [14] [30].

EnzymeEC NumberFunctionCofactors
GTP Cyclohydrolase I (GTPCH)3.5.4.16Rate-limiting enzyme converting GTP to dihydroneopterin triphosphate [13] [17]None required [17]
6-Pyruvoyl Tetrahydropterin Synthase (PTPS)4.6.1.10Zinc-dependent conversion of dihydroneopterin triphosphate to 6-pyruvoyl tetrahydropterin [13] [17]Zn²⁺, Mg²⁺ [17]
Sepiapterin Reductase (SR)1.1.1.153NADPH-dependent reduction of 6-pyruvoyl tetrahydropterin to BH4 [13] [17]NADPH [17]
Dihydropteridine Reductase (DHPR)1.6.99.7Recycling enzyme reducing quinonoid dihydrobiopterin to BH4 [14] [30]NADH/NADPH, FAD [14]

The biosynthesis of tetrahydrobiopterin proceeds through three sequential enzymatic steps, with GTP cyclohydrolase I serving as the rate-limiting enzyme [13] [17]. This enzyme catalyzes the conversion of guanosine triphosphate to dihydroneopterin triphosphate without requiring additional cofactors [17]. The regulation of this pathway occurs at transcriptional, translational, and post-translational levels, responding to cellular demands for tetrahydrobiopterin [13].

Tetrahydrobiopterin stability varies significantly with pH and oxidative conditions [35] [38]. At physiological pH, the cofactor exhibits susceptibility to oxidation by molecular oxygen, with glutathione providing protective effects against oxidative degradation [38]. The recycling pathway involving dihydropteridine reductase ensures continuous availability of active cofactor during hydroxylation reactions [14] [30].

Deficiency Diseases and Metabolic Implications

Disruption of phenylalanine hydroxylation leads to accumulation of phenylalanine and its alternative metabolites, resulting in clinically significant disorders [5] [32]. These conditions demonstrate the critical importance of maintaining functional hydroxylation pathways for normal amino acid metabolism [16] [28].

Phenylketonuria: Enzymatic Deficiency and Accumulation

Phenylketonuria represents an autosomal recessive disorder caused by mutations in the phenylalanine hydroxylase gene, resulting in reduced or absent enzyme activity [5] [32]. The condition affects approximately 1 in 10,000 individuals among Caucasian populations, with over 400 disease-causing mutations identified [28] [32].

ClassificationBlood Phenylalanine LevelResidual PAH ActivityMolecular Basis
Classic PKU>1200 μM (>20 mg/dL) [5]<1% [5]Severe mutations affecting catalytic domain [16]
Moderate PKU600-1200 μM (10-20 mg/dL) [5]1-5% [5]Moderate mutations reducing enzyme stability [16]
Mild PKU/Hyperphenylalaninemia120-600 μM (2-10 mg/dL) [5]5-10% [5]Mild mutations with partial activity [16]
BH4-Responsive PKUVariable [5]10-25% [16]Mutations responsive to BH4 cofactor supplementation [16]

The molecular basis of phenylketonuria involves protein misfolding and conformational instability rather than simple loss of catalytic sites [16]. Mutations affect enzyme kinetics, stability, and quaternary structure assembly, with particular impact on allosteric regulation [16]. The regulatory domain shows increased susceptibility to thermal unfolding in mutant variants, contributing to reduced enzyme function [16].

Phenylalanine accumulation in phenylketonuria patients leads to saturation of large neutral amino acid transporters at the blood-brain barrier [32]. This competitive inhibition reduces brain uptake of other essential amino acids including tyrosine, tryptophan, and branched-chain amino acids, disrupting neurotransmitter synthesis [32] [36].

Hyperphenylalaninemia and Cofactor-Dependent Pathways

Hyperphenylalaninemia encompasses a spectrum of disorders involving elevated phenylalanine levels due to deficiencies in either phenylalanine hydroxylase or its cofactor system [8] [5]. Cofactor-dependent forms result from mutations affecting tetrahydrobiopterin biosynthesis or recycling enzymes [8] [13].

Deficiency of tetrahydrobiopterin synthesis enzymes creates more severe clinical manifestations than phenylalanine hydroxylase deficiency alone [8]. The cofactor serves multiple hydroxylases including tyrosine hydroxylase and tryptophan hydroxylase, essential for neurotransmitter synthesis [8] [23]. Consequently, tetrahydrobiopterin deficiency impairs production of dopamine, norepinephrine, and serotonin, causing severe neurological disturbances [8].

The salvage pathway involving dihydropteridine reductase becomes critical when tetrahydrobiopterin turnover increases [14] [30]. Mutations in this enzyme lead to progressive accumulation of oxidized pterins and depletion of active cofactor [14]. The recycling efficiency determines the cellular bioavailability of tetrahydrobiopterin under various metabolic conditions [30].

Cross-Talk with Tyrosine Metabolism

L-phenylalanine metabolism intersects with tyrosine-dependent pathways through both primary hydroxylation and alternative catabolic routes [10] [11]. These interconnections regulate the synthesis of catecholamines, melanin, and other tyrosine-derived compounds while providing metabolic flexibility during enzyme deficiencies [9] [23].

Transamination to Phenylpyruvate and Decarboxylation

Alternative metabolism of L-phenylalanine proceeds through transamination and decarboxylation pathways that become prominent when hydroxylation capacity is compromised [9] [11]. These routes produce metabolites that accumulate in phenylketonuria patients and serve as diagnostic markers [11] [32].

PathwayKey EnzymePrimary ProductSecondary ProductsClinical Significance
TransaminationPhenylalanine Aminotransferase [25]Phenylpyruvate [9]Phenylacetate, o-hydroxyphenylacetate [11]Elevated in PKU patients [32]
DecarboxylationAromatic L-amino Acid Decarboxylase [11]Phenylethylamine [11]Phenylacetate (via phenylacetaldehyde) [11]Trace amine neurotransmitter pathway [11]
Oxidative DecarboxylationPhenylpyruvate Decarboxylase (ARO10) [9]Phenylacetaldehyde [9]Phenylethanol, Phenylacetate [9]Minor pathway, increased in PKU [11]

Transamination involves the exchange of the amino group with α-ketoglutarate, producing phenylpyruvate and glutamate [25]. This reaction utilizes pyridoxal phosphate as cofactor and proceeds through formation of a Schiff base intermediate [25]. The process occurs in two stages: initial amino group transfer to the enzyme followed by transfer to the acceptor keto acid [25].

Phenylpyruvate undergoes further metabolism through multiple routes including reduction to phenyllactate, oxidation to phenylacetate, and decarboxylation to phenylacetaldehyde [9] [11]. The decarboxylation pathway utilizes thiamine diphosphate-dependent enzymes, with ARO10 serving as the physiologically relevant phenylpyruvate decarboxylase in mammalian systems [9].

The decarboxylation of L-phenylalanine directly produces phenylethylamine, a trace amine that functions as a neuromodulator in the central nervous system [11]. This compound enhances dopaminergic transmission and undergoes subsequent metabolism by monoamine oxidase B to phenylacetaldehyde [11].

Regulation of Catecholamine and Melanin Precursor Pools

Tyrosine derived from phenylalanine hydroxylation serves as precursor for multiple biosynthetic pathways including catecholamine and melanin synthesis [10] [23]. The regulation of these pathways involves complex feedback mechanisms that coordinate amino acid availability with downstream metabolic demands [23] [26].

Product CategoryKey CompoundsRate-Limiting EnzymeCofactor RequirementsRegulatory Mechanisms
CatecholaminesDopamine, Norepinephrine, Epinephrine [23]Tyrosine Hydroxylase [23]BH4, Fe²⁺, O2 [23]Feedback inhibition by catecholamines [23]
Melanin PrecursorsDOPA, Dopaquinone, Eumelanin, Pheomelanin [26] [31]Tyrosinase [26] [31]Cu²⁺, O2 [31]Substrate inhibition by tyrosine [26]
Thyroid HormonesTriiodothyronine (T3), Thyroxine (T4) [10]Thyroperoxidase [10]Heme, H2O2, I⁻ [10]TSH regulation [10]
Other ProductsHomogentisic acid, Fumarate, Acetoacetate [10]Homogentisate 1,2-dioxygenase [10]Fe²⁺, α-ketoglutarate, Ascorbate [10]Product inhibition [10]

Tyrosine hydroxylase catalyzes the rate-limiting step in catecholamine biosynthesis, converting tyrosine to L-DOPA using tetrahydrobiopterin as cofactor [23]. The enzyme exhibits complex regulation through phosphorylation at multiple serine residues and feedback inhibition by catecholamine products [23]. Dopamine binds competitively with tetrahydrobiopterin and interacts with the regulatory domain, modulating enzyme activity [23].

Melanin synthesis initiates with tyrosinase-catalyzed oxidation of tyrosine to DOPA, followed by conversion to dopaquinone [26] [27]. This copper-containing enzyme catalyzes three distinct reactions within the melanogenesis pathway: monophenol hydroxylation, catechol oxidation, and dihydroxyindole dehydrogenation [26] [31]. The relative concentrations of tyrosine and downstream intermediates regulate melanin production through substrate and product inhibition mechanisms [26].

UNII

L6O14A5L6Q

Other CAS

17585-69-2

Wikipedia

Phenylalanine hydrochloride

Dates

Modify: 2023-08-15

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